molecular formula C13H15N3O2 B5619787 N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 23952-08-1

N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B5619787
CAS No.: 23952-08-1
M. Wt: 245.28 g/mol
InChI Key: NGCUFROJYDOAAR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C12H14N2O2 It is known for its unique structure, which includes a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with diethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted phthalazine derivatives .

Scientific Research Applications

N,N-diethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the diethylamino group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-16(4-2)13(18)11-9-7-5-6-8-10(9)12(17)15-14-11/h5-8H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCUFROJYDOAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211034
Record name N,N-Diethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23952-08-1
Record name N,N-Diethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23952-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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